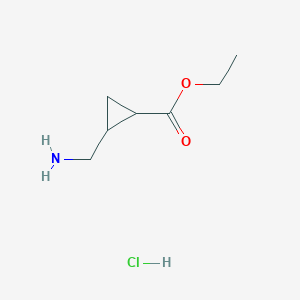

trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride

Overview

Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of “trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride” from the web search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were not found in the search results. These properties typically include melting point, boiling point, solubility, etc. For detailed information, one should refer to material safety data sheets (MSDS) or contact the supplier .Scientific Research Applications

Cyclopropane Ring in Bioactive Compounds

Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, a derivative of cyclopropane, has been synthesized and evaluated for its biological activities. These compounds exhibit significant inhibitory effects on carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential applications in treating Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).

Conformational Studies and Synthesis Techniques

The cyclopropane ring has been effectively used to restrict the conformation of biologically active compounds, improving their activity and enabling studies of bioactive conformations. Specifically, (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers have been synthesized as conformationally restricted analogues of histamine (Kazuta et al., 2002).

Enzymatic Inhibition

Cyclopropane derivatives have shown inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase, which is significant in understanding and possibly manipulating plant growth and fruit ripening processes (Dourtoglou & Koussissi, 2000).

Polymer Chemistry Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst. This process demonstrates the cyclopropane ring's role in polymer chemistry and the potential for creating new polymer structures (Pang et al., 2003).

Mechanism of Action

Target of Action

The primary target of ethyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Mode of Action

ACC, the direct precursor of the plant hormone ethylene, is readily converted by nearly all plant tissues to ethylene . Acc also plays a signaling role independent of the biosynthesis . It interacts with its targets, the ACS proteins, and undergoes post-translational modifications . This interaction results in the regulation of plant development and involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Biochemical Pathways

The biosynthesis of ethylene starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase . The subsequent conversion of SAM to ACC is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) . This pathway is crucial for the regulation of plant development and responses to biotic and abiotic stresses .

Result of Action

The molecular and cellular effects of ACC’s action are diverse. As a precursor of ethylene, ACC plays a vital role in regulating plant development and responses to biotic and abiotic stresses . It also has a signaling role independent of the biosynthesis, affecting cell wall signaling, guard mother cell division, and pathogen virulence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. For instance, ACC plays a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by modulating plant immune responses and symbiotic programs . Some members of the plant-associated bacterial community can modulate plant ACC and ethylene levels, subsequently modifying plant defense responses, symbiotic programs, and overall plant development .

Future Directions

properties

IUPAC Name |

ethyl 2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGLOMJVFMDRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

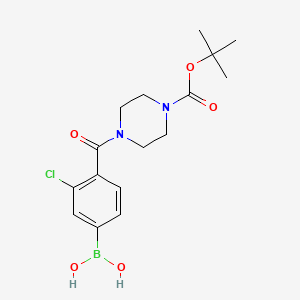

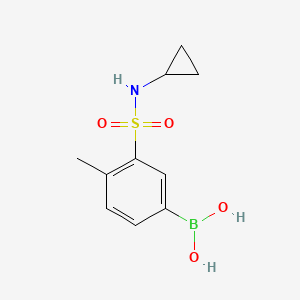

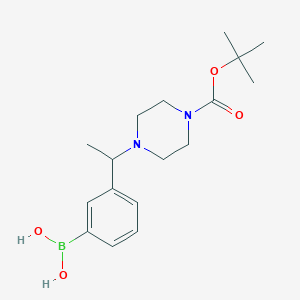

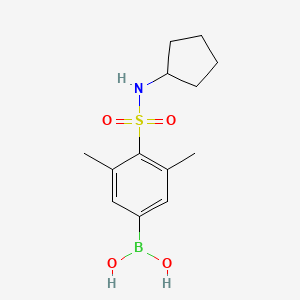

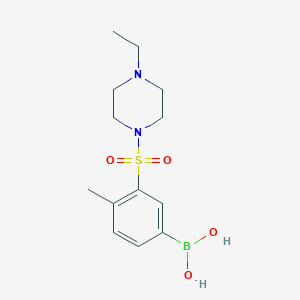

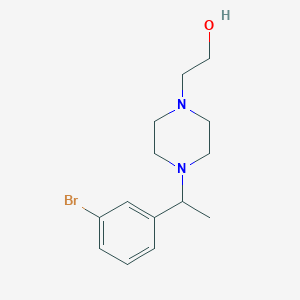

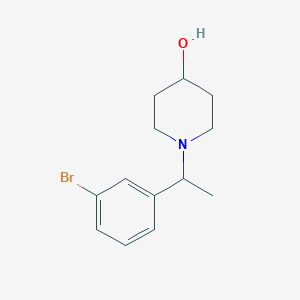

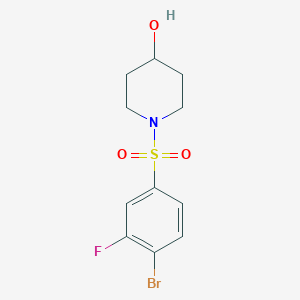

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.